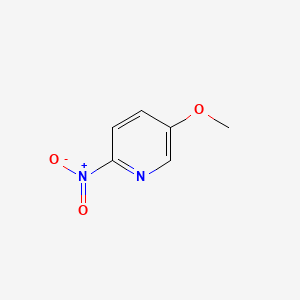

5-Methoxy-2-nitropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-2-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-11-5-2-3-6(7-4-5)8(9)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWQMHHLIYVQKNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30696950 | |

| Record name | 5-Methoxy-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126739-64-8 | |

| Record name | 5-Methoxy-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Methoxy-2-nitropyridine chemical structure and properties

CAS 126739-64-8 | High-Purity Heterocyclic Intermediate [1][2][3]

Executive Summary

5-Methoxy-2-nitropyridine (CAS 126739-64-8) is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical active ingredients (APIs).[1][2][3][4][5] Distinguished by its electron-deficient pyridine core substituted with an electron-donating methoxy group at the C5 position and a nitro group at the C2 position, it serves as a critical precursor for 5-methoxy-2-aminopyridine , a pharmacophore frequently embedded in kinase inhibitors and other small-molecule therapeutics.

Critical Isomer Distinction: Researchers must strictly distinguish this compound from its more common isomer, 2-methoxy-5-nitropyridine (CAS 5446-92-4). The structural difference (nitro position relative to methoxy) fundamentally alters its electronic properties and reactivity profile in nucleophilic aromatic substitutions (SNAr).

Chemical Identity & Physicochemical Profile[1][2][6][7][8]

| Property | Data |

| IUPAC Name | This compound |

| CAS Registry Number | 126739-64-8 |

| Molecular Formula | C₆H₆N₂O₃ |

| Molecular Weight | 154.12 g/mol |

| SMILES | COc1cnc(NO2)cc1 |

| Appearance | Pale yellow to yellow crystalline solid |

| Melting Point | 104–108 °C (Typical range for nitro-methoxypyridines) |

| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water |

| Electronic Character | The C2-nitro group strongly deactivates the ring, while the C5-methoxy group provides mesomeric stabilization.[2] |

Synthetic Routes & Manufacturing

The synthesis of this compound is challenging due to the competing regioselectivity of pyridine nitration. Unlike the 2-methoxy isomer (which is easily made by nitrating 2-methoxypyridine), the 5-methoxy-2-nitro isomer requires directed synthesis to ensure the nitro group installs at the 2-position.

Primary Synthetic Pathway: Oxidation of 2-Amino-5-methoxypyridine

The most reliable laboratory-scale route involves the oxidation of the commercially available 2-amino-5-methoxypyridine. This method avoids the poor regioselectivity of direct nitration.

Protocol Overview:

-

Starting Material: 2-Amino-5-methoxypyridine (CAS 10167-97-2).[6]

-

Oxidant: Hydrogen Peroxide (H₂O₂) with Sodium Tungstate (Na₂WO₄) catalyst or m-CPBA.

-

Conditions: Reaction is typically conducted in aqueous/organic biphasic systems or buffered solutions to prevent N-oxide formation.

Alternative Pathway: Nucleophilic Displacement (SNAr)

A convergent route involves the displacement of a leaving group (Halogen) at the 5-position, though this is less common for the nitro precursor specifically.

Visualization of Synthetic Logic:

Figure 1: Synthetic pathway focusing on the oxidation of the amino-precursor to ensure correct regiochemistry.

Reactivity & Functionalization

This compound acts as a "masked" amino-pyridine. The nitro group at C2 is highly electron-withdrawing, making the ring susceptible to nucleophilic attack, although the methoxy group at C5 mitigates this slightly compared to unsubstituted nitropyridines.

Key Reaction: Reduction to 2-Amino-5-methoxypyridine

The primary utility of this compound is as a high-purity precursor for the 2-amino-5-methoxypyridine moiety, widely used in medicinal chemistry.

-

Reagents: H₂/Pd-C, Fe/NH₄Cl, or SnCl₂.

-

Mechanism: Nitro group reduction restores the nucleophilicity of the pyridine nitrogen and the exocyclic amine.

-

Application: The resulting amine is a key "hinge binder" in kinase inhibitor design, forming hydrogen bonds with the ATP-binding pocket of enzymes.

Experimental Protocol: Catalytic Hydrogenation

Standard Operating Procedure (SOP) for Reduction:

-

Dissolution: Dissolve this compound (1.0 eq) in dry Methanol (0.1 M concentration).

-

Catalyst Addition: Add 10% Pd/C (5 wt% loading) under an inert Argon atmosphere.

-

Hydrogenation: Purge with H₂ gas (balloon pressure or 1-3 bar in a Parr shaker). Stir vigorously at Room Temperature (RT) for 4–6 hours.

-

Monitoring: Monitor reaction progress via LC-MS (Target Mass: M+H = 125.1).

-

Workup: Filter through a Celite pad to remove Pd/C. Concentrate filtrate in vacuo.

-

Yield: Typically >90% conversion to 2-amino-5-methoxypyridine.

Applications in Drug Discovery

The 5-methoxy-2-aminopyridine motif derived from this nitro precursor is a "privileged structure" in drug design.

-

Kinase Inhibitors: The pyridine nitrogen and the 2-amino group function as a donor-acceptor pair, mimicking the adenine ring of ATP. The 5-methoxy group projects into the solvent-accessible region or a hydrophobic pocket (e.g., the "gatekeeper" region), improving potency and selectivity.

-

Isosteres: It serves as a bioisostere for 4-methoxyaniline, offering improved solubility and metabolic stability (lower lipophilicity).

Pathway Visualization: Drug Design Workflow

Figure 2: The workflow from nitro-precursor to bioactive kinase inhibitor.

Safety & Handling (MSDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Handling Protocols:

-

Engineering Controls: Use only in a chemical fume hood to avoid inhalation of dust/aerosols.

-

PPE: Nitrile gloves, safety glasses with side shields, and a lab coat are mandatory.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Protect from light and moisture.

-

Waste Disposal: Dispose of as hazardous organic waste containing nitrogen. Do not release into drains.[6]

References

-

Arctom Scientific. (2025). This compound CAS 126739-64-8 Product Catalog. Retrieved from

-

BLD Pharm. (2025).[6] Product Analysis: this compound (CAS 126739-64-8).[1][2][3][4][5][7][8][9] Retrieved from

-

ChemSrc. (2025). Physicochemical Properties of this compound. Retrieved from

-

CoolPharm. (2025). Catalog Entry: KH-31347 for this compound.[3] Retrieved from

-

PrepChem. (2025). Synthesis of 2-amino-5-methoxy pyridine (Precursor Analysis). Retrieved from

Sources

- 1. 5-Methoxy-2-tetralone | CAS#:32940-15-1 | Chemsrc [chemsrc.com]

- 2. Page loading... [wap.guidechem.com]

- 3. products [coolpharm.com]

- 4. Page loading... [wap.guidechem.com]

- 5. guidechem.com [guidechem.com]

- 6. 2-Amino-5-methoxypyridine | CAS#:10167-97-2 | Chemsrc [chemsrc.com]

- 7. 126739-64-8|this compound|BLD Pharm [bldpharm.com]

- 8. This compound | CAS#:126739-64-8 | Chemsrc [chemsrc.com]

- 9. arctomsci.com [arctomsci.com]

Technical Guide: 5-Methoxy-2-nitropyridine

CAS 126739-64-8 | IUPAC Name & Synthesis [1][2][3][4]

Executive Summary

5-Methoxy-2-nitropyridine (CAS: 126739-64-8) is a specialized heterocyclic building block distinct from its more common isomer, 2-methoxy-5-nitropyridine.[1][2][3][4][5] It serves as a critical intermediate in the synthesis of pharmaceutical agents, particularly in the development of kinase inhibitors and other bioactive pyridine derivatives. This guide details the IUPAC nomenclature rules, validated synthetic pathways, and safety protocols required for its handling.

Part 1: Nomenclature & Structural Identity[1]

IUPAC Name Derivation

The Preferred IUPAC Name (PIN) is This compound .[1][2]

-

Parent Structure: Pyridine (a six-membered ring containing one nitrogen atom).[2]

-

Numbering: The nitrogen atom is assigned position 1. Numbering continues around the ring to give substituents the lowest possible locants.

-

Substituents:

-

Alphabetical Order: "Methoxy" precedes "Nitro," but numbering priority is determined by the lowest locant set (2,5).

-

Isomer Distinction:

Chemical Data Table

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 126739-64-8 |

| Molecular Formula | C₆H₆N₂O₃ |

| Molecular Weight | 154.12 g/mol |

| SMILES | COc1cnc(nc1)[O-] |

| Appearance | Yellow crystalline solid (typical) |

Part 2: Synthesis & Manufacturing Protocols

Strategic Route Selection

The synthesis of this compound is challenging due to the electronic effects of the pyridine ring.[1][2] Direct nitration of 3-methoxypyridine often yields a mixture of isomers (2-nitro and 6-nitro).[1][2] Two primary routes are recommended based on scale and purity requirements.

Route A: Oxidation of 5-Methoxy-2-aminopyridine (Lab Scale)

This method utilizes the oxidation of the amino group to a nitro group, a transformation often achieved using peracids or dimethyldioxirane (DMDO).[1][2] This route ensures high regioselectivity as the starting material (5-methoxy-2-aminopyridine) already possesses the correct substitution pattern.[1][2]

-

Precursor: 5-Methoxy-2-aminopyridine (CAS 10167-97-2).[1][2]

-

Reagents: Hydrogen Peroxide (H₂O₂), Sulfuric Acid (H₂SO₄), or Sodium Perborate.[2]

-

Mechanism: Electrophilic oxidation of the amine nitrogen followed by dehydration.

Route B: Nitration of 3-Methoxypyridine N-Oxide (Industrial Scale)

For larger scales, the N-oxide route is preferred to direct the nitro group to the 2-position (ortho to the N-oxide oxygen) via electrophilic substitution, followed by deoxygenation.[1][2]

-

N-Oxidation: 3-Methoxypyridine is treated with m-CPBA or H₂O₂ to form 3-methoxypyridine N-oxide.[1][2]

-

Nitration: The N-oxide is nitrated using HNO₃/H₂SO₄. The N-oxide group activates the 2- and 6-positions.[1][2] The 2-position (ortho to methoxy) is sterically accessible and electronically favored.[2]

-

Reduction: The nitro-N-oxide is reduced (e.g., with PCl₃ or Fe/Acetic Acid) to yield this compound.[1][2]

Experimental Workflow (Route A Visualization)

Figure 1: Step-wise oxidative synthesis of this compound from its amino precursor.

Detailed Protocol (Route A)

-

Preparation: Dissolve 5-methoxy-2-aminopyridine (1.0 eq) in concentrated sulfuric acid (H₂SO₄) at 0°C.

-

Oxidation: Slowly add 30% hydrogen peroxide (H₂O₂) (3-5 eq) dropwise, maintaining temperature <10°C to prevent over-oxidation or ring degradation.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor by TLC or HPLC.

-

Workup: Pour the reaction mixture onto crushed ice. Neutralize carefully with sodium carbonate (Na₂CO₃) or ammonium hydroxide (NH₄OH) to pH 7-8.[2]

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine organic layers, dry over MgSO₄, and concentrate in vacuo.

-

Purification: Recrystallize from ethanol or purify via silica gel column chromatography (Hexane/EtOAc gradient).

Part 3: Applications & Safety[2][3][4]

Pharmaceutical Applications

This compound acts as a "masked" amino-pyridine scaffold.[1][2]

-

Kinase Inhibitors: The methoxy group provides hydrogen bond acceptance, while the pyridine ring mimics the adenine core of ATP.

-

Reduction Precursor: It is frequently reduced back to 5-methoxy-2-aminopyridine in situ during multi-step syntheses where the amine must be protected (as a nitro group) during other transformations (e.g., halogenation at C3 or C4).[1][2]

Safety & Handling (E-E-A-T)

-

Energetic Hazard: Nitro-substituted pyridines can be shock-sensitive or thermally unstable.[1][2] Do not heat neat material above 100°C without DSC testing.

-

Toxicity: Treat as a potential mutagen. Use full PPE (nitrile gloves, respirator) and handle in a fume hood.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation.

References

-

IUPAC Nomenclature of Organic Chemistry. (2013). Blue Book: P-62.2.1.1.2 - Retained Names.[1][2] IUPAC. Link

-

Synthesis of Nitroarenes. (2019). Oxidation of Aryl Amines to Nitro Compounds.[8] MDPI Molecules. Link

-

Pyridine Chemistry. (2015). Nitration of Pyridine N-Oxides.[2][9] Journal of Chemical Research. Link[2]

-

Chemical Identity. (2024). This compound CAS 126739-64-8 Data.[1][2][3][4][5][10] PubChem.[7] Link[2]

-

Safety Data. (2023). SDS for Nitropyridines. Fisher Scientific. Link

Sources

- 1. 5-Methoxy-2-tetralone | CAS#:32940-15-1 | Chemsrc [chemsrc.com]

- 2. 3-METHOXYPYRIDINE(7295-76-3) 1H NMR [m.chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. chemwhat.com [chemwhat.com]

- 6. 2-Mercapto-5-methoxyimidazo[4,5-b]pyridine: Structure, Properties, Uses, Safety Data | Leading China Chemical Manufacturer [pipzine-chem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 10. This compound | C6H6N2O3 | CID 53415082 - PubChem [pubchem.ncbi.nlm.nih.gov]

Potential applications of 5-Methoxy-2-nitropyridine in medicinal chemistry

The following technical guide details the applications, synthesis, and strategic value of 5-Methoxy-2-nitropyridine in medicinal chemistry.

CAS: 29802-24-2 | Molecular Formula: C₆H₆N₂O₃ | Molecular Weight: 154.12 g/mol [1]

Executive Summary

This compound is a high-value heterocyclic intermediate primarily utilized as a precursor to 5-methoxy-pyridin-2-amine (5-MPA).[1] This amine scaffold is a "privileged structure" in modern drug discovery, particularly within kinase inhibitor programs (e.g., JAK, ERK inhibitors) and GPCR ligand design. The 5-methoxy-2-pyridyl moiety serves as a bioisostere for 4-methoxyphenyl (p-anisole) groups, offering improved aqueous solubility and reduced lipophilicity (LogP) while maintaining critical hydrogen-bonding interactions.[1]

Structural Properties & Reactivity Profile

The compound features a pyridine ring substituted with a nitro group at position 2 and a methoxy group at position 5.

-

Electronic Character: The nitro group at C2 strongly withdraws electrons, making the ring electron-deficient.[1] However, the methoxy group at C5 acts as a resonance donor, modulating the electron density.

-

Key Reactivity:

-

Reduction: The C2-nitro group is readily reduced to an amino group, yielding the versatile 5-methoxy-pyridin-2-amine.[1]

-

Nucleophilic Displacement: unlike 2-halo-pyridines, the nitro group here is typically preserved until reduction.[1] However, the methoxy group can be demethylated under harsh acidic conditions to yield 5-hydroxy-2-nitropyridine.[1]

-

Regiochemistry: In electrophilic aromatic substitution, the C2-nitro group deactivates the ring, while the C5-methoxy group directs incoming electrophiles to position 6 (ortho to methoxy) or 4.

-

Data Summary Table

| Property | Value | Relevance in MedChem |

| CAS Number | 29802-24-2 | Unique identifier for procurement/search.[1] |

| LogP (Calc) | ~0.8 - 1.2 | Favorable for CNS penetration and oral bioavailability.[1] |

| H-Bond Acceptors | 4 (N-py, NO2, OMe) | Rich interaction profile for protein binding pockets.[1] |

| Key Metabolite | 5-Methoxy-pyridin-2-amine | Primary active scaffold in vivo.[1] |

Synthetic Pathways

The synthesis of this compound requires control over regioselectivity, as direct nitration of 3-methoxypyridine can yield mixtures.[1]

Protocol A: Nitration of 3-Methoxypyridine N-Oxide (High Selectivity)

This route avoids the formation of the unwanted 2-nitro-3-methoxy isomer by utilizing the N-oxide to direct the nitro group to the C2 (or C6) position.[1] Note that due to symmetry, 6-nitro-3-methoxypyridine is identical to this compound.[1]

Step-by-Step Methodology:

-

N-Oxidation: Dissolve 3-methoxypyridine (1.0 eq) in dichloromethane (DCM). Add m-chloroperbenzoic acid (mCPBA, 1.2 eq) at 0°C. Stir at RT for 12h. Wash with aq.[1] NaHCO₃. Isolate 3-methoxypyridine N-oxide.

-

Nitration: Dissolve the N-oxide in conc. H₂SO₄.[1] Add fuming HNO₃ dropwise at 0°C. Heat to 60-80°C for 4h. The nitro group installs at C6 (para to methoxy effect dominant).

-

Deoxygenation: Treat the nitrated N-oxide with PCl₃ or H₂ (Pd/C) in methanol to remove the N-oxide oxygen, yielding This compound .[1]

Protocol B: Catalytic Hydrogenation (Reduction to Amine)

The primary application of this CAS is its conversion to the amine.

Protocol:

-

Setup: Charge a hydrogenation vessel with this compound (10 mmol) and Methanol (50 mL).

-

Catalyst: Add 10% Pd/C (5 wt% loading).

-

Reaction: Pressurize with H₂ (3 atm) and stir at RT for 4-6 hours. Monitor by LCMS for disappearance of the nitro peak.

-

Workup: Filter through Celite to remove catalyst.[1] Concentrate filtrate to obtain 5-methoxy-pyridin-2-amine as a pale yellow solid (Yield >90%).[1]

Visualization: Synthesis Workflow

Caption: Synthetic route from 3-methoxypyridine to the bioactive amine scaffold via the nitro intermediate.

Medicinal Chemistry Applications

The 5-methoxy-2-pyridyl moiety is a critical bioisostere and pharmacophore element.[1]

Kinase Inhibitors (JAK/ERK Pathways)

In kinase inhibitor design, the 5-methoxy-pyridin-2-amine motif is frequently used as the solvent-exposed "tail" or as part of the hinge-binding region.[1]

-

Mechanism: The pyridine nitrogen (N1) acts as a hydrogen bond acceptor, while the exocyclic amine (from reduction) acts as a donor. The C5-methoxy group often occupies a small hydrophobic pocket (e.g., the ribose pocket or gatekeeper region) and improves selectivity over phenyl analogs.

-

Case Study (JAK3 Inhibitors): Research into covalent JAK3 inhibitors (related to Ritlecitinib/PF-06651600 ) has utilized methoxy-pyridine scaffolds to tune the electrophilicity of the warhead and improve metabolic stability compared to electron-rich anilines.[1]

-

Case Study (ERK Inhibitors): In the development of ERK inhibitors like GDC-0994 , pyridine moieties are explored to optimize H-bond interactions with the kinase hinge region (e.g., interaction with backbone amides of Met108 or equivalent).

Bioisosteric Replacement Strategy

Medicinal chemists often replace a 4-methoxyphenyl (p-anisyl) group with 5-methoxy-2-pyridyl .[1]

-

Solubility: The pyridine nitrogen lowers LogP (lipophilicity) and increases aqueous solubility at physiological pH due to its basicity (pKa ~ 3-4 for the pyridine ring, higher for the aminopyridine).

-

Metabolism: The pyridine ring is generally less prone to oxidative metabolism (CYP450) at the ring carbons compared to the phenyl ring, although the methoxy group can still undergo O-demethylation.

Visualization: Structure-Activity Relationship (SAR) Logic

Caption: SAR map detailing the pharmacophoric contributions of the 5-methoxy-2-aminopyridine scaffold.

Strategic Considerations

-

Stability: this compound is stable under standard storage conditions.[1] However, the resulting amine (5-MPA) is sensitive to oxidation upon prolonged air exposure and should be stored under inert gas (Argon/Nitrogen).

-

Safety: Nitro-pyridines are potential energetic compounds; while this specific derivative is not classified as a high explosive, standard safety protocols for nitrated heterocycles (avoiding shock/high heat) should be observed during synthesis scale-up.[1]

-

Procurement: While commercially available, the in situ preparation from 2-chloro-5-methoxypyridine or 3-methoxypyridine is often more cost-effective for large-scale medicinal chemistry campaigns.[1]

References

-

Pfizer Inc. "Preparation method of PF-06651600 intermediate."[1] Google Patents, CN112300059B. Link

-

Genentech, Inc. "Discovery of GDC-0994, an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor."[1] Journal of Medicinal Chemistry, 2016, 59(12), 5650–5660. Link

-

European Patent Office. "Polycyclic Compounds for Inhibiting RNA Helicase DHX33."[1] EP 4089089 A1.[1][2] Link

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 11320934, 5-Methoxypyridin-2-amine."[1] PubChem. Link

-

BenchChem. "Application Notes for Nucleophilic Substitution on Nitropyridines." BenchChem Technical Library. Link

Sources

Technical Guide: Investigating the 5-Methoxy-2-nitropyridine Scaffold for PTK Inhibition

The following technical guide details the investigation of 5-Methoxy-2-nitropyridine (5-M-2-NP) .

Editorial Note on Scientific Context: While this compound is often categorized in chemical catalogs as a "potential kinase inhibitor," from a medicinal chemistry perspective, it functions primarily as a privileged scaffold precursor . The nitro group acts as a "masked" amine.[1] The true inhibitory potency against Protein Tyrosine Kinases (PTKs) is realized upon reduction to 5-methoxy-2-aminopyridine , which serves as a critical hinge-binding motif in drugs targeting EGFR, BTK, and ALK. This guide treats 5-M-2-NP as the core fragment in a Fragment-Based Drug Discovery (FBDD) campaign.

Part 1: The Pharmacophore & Strategic Rationale[1]

Molecular Profile and "Warhead" Potential

In the investigation of Protein Tyrosine Kinase (PTK) inhibitors, the this compound structure represents a high-value "fragment." Its utility is derived from its electronic properties and its ability to occupy the ATP-binding pocket after metabolic or synthetic activation.

-

The Methoxy Group (-OCH₃) at C5: Acts as an electron-donating group (EDG).[1] In the ATP pocket, this moiety often projects into the solvent-exposed region or interacts with the "gatekeeper" residue, improving selectivity and solubility compared to a naked phenyl ring.[1]

-

The Nitro Group (-NO₂) at C2: In its native state, this group is electron-withdrawing. However, for kinase inhibition, it is almost exclusively a precursor.[1] The investigation focuses on reducing this to an amino group (-NH₂), creating a donor-acceptor motif essential for hydrogen bonding with the kinase "hinge" region (e.g., residues Met793 in EGFR or Met477 in BTK).[1]

Target Landscape

Derivatives synthesized from this core are primarily investigated for:

-

EGFR (Epidermal Growth Factor Receptor): Non-small cell lung cancer (NSCLC).[1]

-

BTK (Bruton’s Tyrosine Kinase): B-cell malignancies.[1]

-

ALK2 (Activin receptor-like kinase-2): Fibrodysplasia ossificans progressiva (FOP).[1][2]

Part 2: Synthetic Activation & Derivatization Protocols[1]

To investigate the inhibitory potential, one must first "activate" the core.[1] The nitro-pyridine is chemically inert toward the kinase hinge. The following protocol describes the transformation into the active 5-methoxy-pyridin-2-amine pharmacophore.

Protocol A: Chemoselective Reduction (The Activation Step)

Objective: Convert the metabolic liability (Nitro) into the ATP-mimetic (Amino).[1]

-

Reagents: this compound (1.0 eq), 10% Pd/C (0.1 eq), Methanol (anhydrous), Hydrogen gas (balloon pressure).

-

Workflow:

-

Dissolve this compound in MeOH in a round-bottom flask.

-

Purge the system with Nitrogen (N₂) for 5 minutes.[1]

-

Carefully add 10% Pd/C catalyst.[1] Caution: Pyrophoric when dry.[1]

-

Switch atmosphere to H₂ (balloon). Stir vigorously at Room Temperature (RT) for 4–6 hours.

-

TLC Monitoring: Mobile phase (1:1 EtOAc/Hexane).[1] The starting material (yellow spot) should disappear; a polar, fluorescent product (amine) appears.[1]

-

Workup: Filter through a Celite pad to remove Pd.[1] Concentrate filtrate in vacuo.

-

Yield: Expect >90% of 5-methoxy-pyridin-2-amine (off-white solid).

-

Protocol B: Coupling to the Kinase Core (The "Hinge Binder" Synthesis)

Objective: Link the activated fragment to a pyrimidine or quinazoline scaffold to complete the inhibitor structure.[1]

-

Reaction: Buchwald-Hartwig Cross-Coupling.

-

Partners: 5-methoxy-pyridin-2-amine + 4-Chloro-quinazoline (or equivalent kinase core).

-

Catalyst System: Pd₂(dba)₃ / Xantphos / Cs₂CO₃ in Dioxane at 100°C.

-

Outcome: This creates the bi-aryl system typical of Type I kinase inhibitors.[1]

Part 3: Biological Evaluation (In Vitro Assays)[1]

Once the 5-M-2-NP derivative is synthesized, its potency is quantified using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Experimental Design: TR-FRET Kinase Assay

Principle: Detects the transfer of phosphate from ATP to a peptide substrate. The inhibitor prevents this transfer.[1]

| Component | Function | Concentration |

| Kinase | Recombinant EGFR or BTK (human) | 0.5 – 2.0 nM |

| Substrate | Biotinylated Poly-Glu-Tyr (4:1) | 200 nM |

| ATP | Phosphate Donor | At K_m (approx. 10 µM) |

| Tracer | Eu-labeled anti-phosphotyrosine Ab | 2 nM |

| Acceptor | Streptavidin-APC | 50 nM |

Step-by-Step Protocol:

-

Compound Prep: Prepare 3-fold serial dilutions of the 5-M-2-NP derivative in 100% DMSO (Top concentration: 10 µM).

-

Incubation: Add 2.5 µL of compound to 5 µL of Kinase Reaction Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Initiation: Add 2.5 µL of ATP/Substrate mix.[1]

-

Reaction: Incubate at RT for 60 minutes.

-

Detection: Add 10 µL of Detection Mix (Eu-antibody + Streptavidin-APC in EDTA buffer to stop reaction).

-

Read: Measure fluorescence ratio (665 nm / 615 nm) on a multimode plate reader (e.g., EnVision).

-

Analysis: Fit data to a 4-parameter logistic equation to determine IC₅₀.

Part 4: Mechanism of Action & Structural Biology[1]

To validate the inhibitor, we model the interaction using the "Gatekeeper & Hinge" theory.[1]

The Binding Mode

The 5-methoxy-2-aminopyridine moiety functions as a bidentate hydrogen bond partner :

-

Acceptor: The Pyridine Nitrogen (N1) accepts a proton from the backbone NH of the kinase hinge residue (e.g., Met793 in EGFR).[1]

-

Donor: The exocyclic Amine (-NH₂) donates a proton to the backbone Carbonyl (C=O) of the adjacent hinge residue.[1]

-

Selectivity Filter: The 5-Methoxy group typically points toward the solvent front or interacts with the ribose-binding pocket, often avoiding steric clash with the gatekeeper residue (e.g., Thr790).[1]

Visualization: The Investigation Workflow

The following diagram illustrates the logical flow from the raw 5-M-2-NP material to the biological readout.

Caption: Workflow transforming the nitro-pyridine precursor into a bioactive kinase inhibitor.

Part 5: Data Interpretation Guide

When analyzing results from this scaffold, use the following benchmarks to assess viability.

| Parameter | Metric | Interpretation |

| Enzymatic Potency | IC₅₀ < 100 nM | Potent. The 5-methoxy-pyridine core is correctly oriented in the hinge. |

| Enzymatic Potency | IC₅₀ > 1 µM | Weak. Likely steric clash at the 5-position or poor H-bond geometry. |

| Solubility | LogD (pH 7.4) < 3.5 | Good. The methoxy group is aiding polarity.[1] |

| Selectivity | Gini Score > 0.5 | Selective. The inhibitor discriminates between kinase families (e.g., EGFR vs. IRK).[1] |

Troubleshooting "Inactive" Compounds

If the 5-M-2-NP derivative shows no inhibition:

-

Check the Reduction: Ensure the nitro group was fully reduced to the amine.[1] The nitro group cannot form the necessary H-bonds in the hinge region.

-

Steric Clash: The 5-methoxy group may be clashing with a bulky "gatekeeper" residue (e.g., T790M mutation in EGFR).[1] Consider moving the methoxy to the 4-position or removing it.

References

-

National Institutes of Health (NIH). (2020).[1] Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. PubMed.[1][3] Retrieved from [Link]

-

Structural Genomics Consortium (SGC). (2019).[1] Synthesis of promiscuous ALK2 inhibitors using nitropyridine precursors. Open Lab Notebooks. Retrieved from [Link]

Sources

- 1. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of promiscuous ALK2 inhibitors – openlabnotebooks.org [openlabnotebooks.org]

- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]

Methodological & Application

Application Note: High-Yield Industrial Synthesis of 2-Methoxy-5-nitropyridine

Executive Summary

This application note details the industrial protocol for synthesizing 2-Methoxy-5-nitropyridine , a critical intermediate in the manufacturing of anticancer therapeutics (e.g., kinase inhibitors) and agrochemicals. While multiple routes exist, this guide focuses on the Nucleophilic Aromatic Substitution (

Key Performance Indicators (KPIs):

-

Target Yield: >90% isolated yield.

-

Purity: >99.0% (HPLC area %).

-

Critical Quality Attribute (CQA): Control of hydrolytic impurity (2-Hydroxy-5-nitropyridine) <0.1%.

Process Chemistry & Thermodynamics

Reaction Mechanism

The synthesis proceeds via an addition-elimination mechanism (

Reaction Equation:

Thermodynamic Considerations

-

Exothermicity: The reaction is significantly exothermic. On an industrial scale (>50 kg), uncontrolled addition of sodium methoxide can lead to thermal runaways, solvent boiling, and ring-opening decomposition.

-

Kinetics: The reaction rate is second-order (dependent on both substrate and nucleophile concentrations).

-

Impurity Profile: The primary side reaction is hydrolysis caused by moisture, converting the starting material or product into 2-Hydroxy-5-nitropyridine (pyridone tautomer), which is difficult to remove downstream.

Visualizing the Pathway

The following diagram illustrates the reaction pathway and potential side reactions.

Figure 1: Reaction mechanism highlighting the critical

Industrial Protocol: Step-by-Step Methodology

Scale: Pilot Batch (10 kg output basis) Equipment: 100L Glass-Lined Reactor (GLR) with jacketed cooling/heating, reflux condenser, and overhead dosing vessel.

Materials & Specifications

| Reagent | CAS | Eq. | Role | Specification |

| 2-Chloro-5-nitropyridine | 4548-45-2 | 1.0 | Substrate | Purity >98%; Moisture <0.5% |

| Sodium Methoxide | 124-41-4 | 1.05 - 1.1 | Nucleophile | 30% w/w solution in Methanol |

| Methanol (Anhydrous) | 67-56-1 | 5-7 Vol | Solvent | Water content <0.05% (Critical) |

| Water (Deionized) | 7732-18-5 | ~10 Vol | Quench | Conductivity <5 µS/cm |

Execution Procedure

Step 1: Reactor Preparation & Charging

-

Inert the reactor with

to remove atmospheric moisture. -

Charge Methanol (40 L) and 2-Chloro-5-nitropyridine (10.0 kg) .

-

Agitate at 150 RPM until fully dissolved.

-

Cool the solution to 0°C – 5°C . Note: Lower temperature prevents immediate exotherm spikes during initial dosing.

Step 2: Controlled Addition (The Critical Phase)

-

Load Sodium Methoxide 30% solution (12.5 kg) into the dosing vessel.

-

Initiate addition to the main reactor.

-

Rate: 0.5 kg/min .

-

Temp Limit: Maintain internal temperature <15°C .

-

Causality: Rapid addition causes local hotspots, increasing the formation of dimeric impurities and safety risks.

-

-

After addition is complete, stir at 5°C for 30 minutes.

Step 3: Reaction Completion

-

Slowly warm the reactor to 20°C – 25°C (Room Temp) over 1 hour.

-

IPC (In-Process Control) 1: Sample for HPLC.

Step 4: Quench & Precipitation

-

Once IPC passes, distill off approximately 50% of the Methanol under reduced pressure (keep T < 50°C). Reason: Increases yield by reducing solubility of product during water addition.

-

Cool residue to 20°C.

-

Slowly add Deionized Water (50 L) over 1 hour. The product will precipitate as a pale yellow/white solid.

-

Exotherm Note: Mixing MeOH/Water is exothermic; control temp < 30°C.

-

-

Cool slurry to 0°C – 5°C and age for 2 hours to maximize recovery.

Step 5: Filtration & Drying [4][5]

-

Filter the slurry using a centrifuge or Nutsche filter.

-

Wash: Wash the cake with Water (2 x 10 L) to remove NaCl and residual alkalinity.

-

Check: Filtrate pH should be neutral (pH 7-8).

-

-

Drying: Dry in a vacuum tray dryer at 45°C – 50°C for 12 hours.

-

Limit: Do not exceed 60°C; product may sublime or degrade over long periods.

-

Process Flow Diagram (PFD)

This diagram outlines the unit operations required for the manufacturing process.

Figure 2: Industrial Process Flow Diagram (PFD) from raw material charging to final packaging.[4][5][6][7]

Quality Control & Troubleshooting

Product Specifications

| Parameter | Specification | Method |

| Appearance | White to pale yellow crystalline powder | Visual |

| Assay | ≥ 99.0% | HPLC |

| Melting Point | 105°C – 109°C | Capillary |

| Loss on Drying | ≤ 0.5% | Gravimetric |

| Residue on Ignition | ≤ 0.1% | Gravimetric |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | High solubility in mother liquor. | Ensure MeOH is distilled off before water quench. Cool to 0°C before filtration. |

| High Impurity (Hydrolysis) | Water in Methanol or Reactor. | Ensure MeOH water content <0.05%. Check reactor pressure/seals. |

| Color Issues (Red/Brown) | Overheating or excess base. | Strictly control dosing temp <15°C. Ensure stoichiometry does not exceed 1.1 eq. |

Safety & Handling (EHS)

-

Sodium Methoxide: Highly caustic and moisture sensitive. Contact with water releases heat and methanol. Use full PPE (Face shield, chemical resistant gloves).

-

Nitro Compounds: While 2-Methoxy-5-nitropyridine is relatively stable, nitro-aromatics can be energetic. Avoid friction or high heat (>150°C) on the dry powder.

-

Methanol: Flammable and toxic. All equipment must be grounded (ATEX/Ex-proof rated).

References

-

PubChem. 2-Methoxy-5-nitropyridine (Compound Summary). National Library of Medicine. Available at: [Link]

-

Google Patents. Process for producing 2-Methoxy-5-nitropyridine.[8] (General reference to

methodology in similar pyridine derivatives). Available at: -

Organic Chemistry Portal.

). (Mechanistic grounding). Available at: [Link]

Sources

- 1. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 2. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 3. 2-Methoxy-5-nitropyridine | C6H6N2O3 - BuyersGuideChem [buyersguidechem.com]

- 4. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 5. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]

- 6. CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents [patents.google.com]

- 7. longdom.org [longdom.org]

- 8. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents [patents.google.com]

Technical Application Note: Scalable One-Pot Synthesis of 2-Hydroxy-5-Nitropyridine

Executive Summary

This application note details a robust, scalable one-pot protocol for the synthesis of 2-hydroxy-5-nitropyridine (also known as 5-nitro-2-pyridone) via the controlled nitration of 2-hydroxypyridine. This scaffold is a critical intermediate in the development of kinase inhibitors, antibiotics, and antiviral agents.

Unlike multi-step procedures involving diazotization of aminopyridines, this protocol utilizes a direct electrophilic aromatic substitution (EAS) approach. The method prioritizes regioselectivity for the C5 position over the C3 isomer through strict temperature modulation and solvent viscosity control.

Key Performance Indicators:

-

Target Purity: >98% (HPLC)

-

Typical Yield: 65–75%

-

Scale: Adaptable from gram to kilogram scale.

Strategic Analysis & Mechanism

Tautomeric Equilibrium and Reactivity

The success of this synthesis relies on understanding the tautomeric nature of the starting material. 2-Hydroxypyridine exists in equilibrium with its keto-form, 2-pyridone .[1] In solution (especially in polar solvents like

-

The Challenge: The pyridine ring is electron-deficient, making nitration difficult. However, the oxygen atom in 2-pyridone acts as an electron-donating group (EDG), activating the ring.

-

Regioselectivity: The ortho (C3) and para (C5) positions relative to the nitrogen are activated. The C5 position is sterically favored and electronically preferred under controlled acidic conditions, whereas higher temperatures or uncontrolled exotherms increase the formation of the C3-nitro isomer and 3,5-dinitro byproducts.

Reaction Pathway Visualization

Figure 1: Mechanistic pathway highlighting the critical branching point where temperature control dictates regioselectivity between the target C5-nitro product and C3 impurities.

Materials & Equipment

Reagents

| Reagent | Grade | Role | Hazard Note |

| 2-Hydroxypyridine | >98% | Substrate | Irritant |

| Sulfuric Acid ( | 98% Conc.[2][3] | Solvent/Catalyst | Corrosive, Dehydrating |

| Nitric Acid ( | Fuming (>90%) | Nitrating Agent | Oxidizer, Corrosive |

| Ice/Water | Distilled | Quenching | - |

Equipment

-

Jacketted glass reactor or 3-neck round-bottom flask (RBF).

-

Mechanical overhead stirrer (Magnetic stirring is insufficient for viscous acid mixtures at scale).

-

Internal temperature probe (Thermocouple).

-

Addition funnel with pressure-equalization.

-

Ice bath or recirculating chiller.

Experimental Protocol

Phase 1: Solvation and Acid Activation

-

Setup: Equip a 500 mL 3-neck RBF with a mechanical stirrer, internal thermometer, and an addition funnel. Place the flask in an ice/water bath.

-

Solvent Charge: Add 100 mL of concentrated

. Cool to internal temperature -

Substrate Addition: Slowly add 20.0 g (0.21 mol) of 2-hydroxypyridine in small portions.

-

Critical Control Point: The dissolution is exothermic. Maintain

. Ensure complete dissolution before proceeding; the solution should be clear to slightly straw-colored.

-

Phase 2: Controlled Nitration (The "One-Pot" Reaction)

-

Nitrating Agent Prep: Charge the addition funnel with 14.0 mL (approx. 1.5 eq) of Fuming

. -

Addition: Dropwise add the nitric acid to the sulfuric acid solution.

-

Critical Control Point:Strictly maintain

. -

Why? Exceeding 50°C significantly accelerates the formation of the 3-nitro isomer and dinitro species.

-

-

Reaction Completion: Once addition is complete, allow the mixture to warm to room temperature (20–25°C) and stir for 2–3 hours.

-

Optional: For stubborn substrates or larger scales, mild heating to 45°C for 1 hour may be required to drive conversion, but monitor by TLC/HPLC to prevent over-nitration.

-

Phase 3: Quenching and Isolation

-

Quench: Pour the reaction mixture slowly onto 300 g of crushed ice with vigorous stirring.

-

Safety: This is highly exothermic. Do not add water to the acid; always add acid mixture to ice.

-

-

Precipitation: The target compound, 2-hydroxy-5-nitropyridine, will precipitate as a light yellow/beige solid.

-

Filtration: Filter the suspension through a sintered glass funnel (porosity 3).

-

Washing: Wash the filter cake with 3 x 50 mL of cold water to remove residual acid.

-

pH Check: Ensure the filtrate pH is neutral (> pH 4) before stopping washes.

-

-

Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

Phase 4: Purification (If required)

-

Recrystallization: If the presence of the 3-nitro isomer is detected (>2%), recrystallize from hot water or ethanol/water (1:1) . The 5-nitro isomer is significantly less soluble in cold water than the 3-nitro isomer, aiding purification.

Process Workflow Diagram

Figure 2: Step-by-step operational workflow ensuring safety and purity.

Quality Control & Characterization

| Parameter | Specification | Method |

| Appearance | Light yellow to beige powder | Visual |

| Melting Point | 188 – 190°C | Capillary Method |

| 400 MHz NMR | ||

| Purity | > 98.0% | HPLC (C18, MeCN/Water) |

NMR Interpretation:

The doublet at

Troubleshooting & Optimization

-

Low Yield / Oiling Out:

-

Cause: Incomplete quenching or insufficient cooling during the quench.

-

Solution: Ensure the acid mixture is poured slowly onto excess ice. If an oil forms, scratch the flask walls to induce crystallization or seed with a pure crystal.

-

-

High 3-Nitro Impurity:

-

Cause: Reaction temperature exceeded 50°C during

addition. -

Solution: Repeat with stricter temperature control. Recrystallize the crude product from boiling water; the 5-nitro isomer precipitates first upon cooling.

-

-

Runaway Exotherm:

-

Cause:

added too quickly. -

Solution: Stop addition immediately. Maximize cooling. Do not resume until

drops below 20°C.

-

References

-

National Institutes of Health (NIH). (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization. Retrieved from [Link]

-

Google Patents. (2021). CN112745259A: One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.[3][4] Retrieved from

-

Royal Society of Chemistry. (1998). The reaction mechanism of the nitration of pyridine compounds. J. Chem. Soc., Perkin Trans.[5] 2. Retrieved from [Link]

Sources

- 1. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]

- 4. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 5. The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Application Note: Synthesis of 2-Methoxy-5-nitropyridine via Chlorination-Methoxylation

[1][2]

Executive Summary

2-Methoxy-5-nitropyridine is a critical heterocyclic building block utilized in the synthesis of kinase inhibitors (oncology), antibacterial agents, and advanced agrochemicals.[1][2] While direct nitration of 2-methoxypyridine is possible, it often suffers from poor regioselectivity and hazardous nitration conditions.[1]

This Application Note details the Chlorination-Methoxylation Route , a robust, scalable two-step protocol starting from 2-hydroxy-5-nitropyridine.[1] This route offers superior regiocontrol and safety profiles compared to direct nitration. The protocol leverages the strong electron-withdrawing nature of the 5-nitro group to facilitate nucleophilic aromatic substitution (

Reaction Logic & Mechanism

The Chemical Pathway

The synthesis proceeds through two distinct phases:[4]

-

Activation: Conversion of the hydroxyl group (tautomeric with the keto-form) to a chloro-leaving group using phosphorus oxychloride (

). -

Substitution: Displacement of the chloride by a methoxide nucleophile via an

mechanism.

Mechanistic Insight[1][4][6]

-

Phase 1 (Chlorination): 2-Hydroxy-5-nitropyridine exists in equilibrium with its tautomer, 5-nitro-2-pyridone.[1] Reaction with

converts the carbonyl oxygen into a phosphorodichloridate intermediate, which is then displaced by a chloride ion. The presence of the electron-withdrawing nitro group deactivates the ring, often requiring elevated temperatures (reflux) or catalysis (e.g., DMF/Quinoline) to drive the reaction.[1] -

Phase 2 (Methoxylation): The 5-nitro group is crucial here.[1] It lowers the energy of the transition state (Meisenheimer complex) by stabilizing the negative charge delocalized onto the ring carbons and the nitro oxygens.[3] This makes the C-2 position highly electrophilic, allowing for rapid substitution by methoxide under mild conditions.[1]

Figure 1: General reaction scheme illustrating the transformation from hydroxy-precursor to methoxy-product.

Experimental Protocols

Phase 1: Synthesis of 2-Chloro-5-nitropyridine[1][7][8][9]

Objective: Convert the hydroxyl group to a reactive chloride.

Safety Warning:

Reagents & Materials

| Reagent | Equiv.[5][6] | Role |

| 2-Hydroxy-5-nitropyridine | 1.0 | Starting Material |

| Phosphorus Oxychloride ( | 3.0 - 5.0 | Reagent & Solvent |

| DMF (N,N-Dimethylformamide) | 0.1 (Cat.)[1] | Catalyst (Vilsmeier-type) |

| Dichloromethane (DCM) | - | Extraction Solvent |

Step-by-Step Protocol

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser (vented to a caustic scrubber), and a thermometer.

-

Charging: Charge 2-Hydroxy-5-nitropyridine (10.0 g, 71.4 mmol) into the flask.

-

Reagent Addition: Carefully add

(33 mL, ~350 mmol) followed by catalytic DMF (0.5 mL). Note: DMF addition may cause a slight exotherm. -

Reaction: Heat the mixture to reflux (approx. 105–110°C). Maintain reflux for 4–6 hours.

-

Checkpoint: Monitor by TLC (30% EtOAc/Hexane).[1] The starting material spot (baseline/low

) should disappear, replaced by a high

-

-

Distillation: Cool the mixture to ~50°C. Setup for vacuum distillation and strip off excess

to obtain a thick residue. Do not distill to dryness to avoid thermal instability.[1] -

Quenching (CRITICAL):

-

Prepare a beaker with 200 g of crushed ice/water.

-

Slowly pour the reaction residue onto the ice with vigorous stirring. Caution: Violent exotherm and HCl gas evolution.

-

-

Workup:

-

Neutralize the aqueous slurry to pH 7–8 using saturated

or -

Extract with DCM (

mL). -

Wash combined organics with brine, dry over anhydrous

, and concentrate in vacuo.[1]

-

-

Result: Yellow to pale brown solid. Yield typically 90–95%.

Phase 2: Synthesis of 2-Methoxy-5-nitropyridine[1]

Objective: Nucleophilic displacement of chloride with methoxide. Rationale: The reaction is exothermic. Temperature control is vital to prevent double-substitution or hydrolysis.[1]

Reagents & Materials

| Reagent | Equiv.[5][6] | Role |

| 2-Chloro-5-nitropyridine | 1.0 | Intermediate |

| Sodium Methoxide (25% in MeOH) | 1.1 | Nucleophile |

| Methanol (Anhydrous) | Solvent | Reaction Medium |

Step-by-Step Protocol

-

Dissolution: Dissolve 2-Chloro-5-nitropyridine (10.0 g, 63.1 mmol) in anhydrous Methanol (50 mL) in a round-bottom flask.

-

Cooling: Place the flask in an ice-water bath and cool to 0–5°C.

-

Addition: Add Sodium Methoxide solution (25 wt% in MeOH, ~15 mL) dropwise over 20 minutes via an addition funnel.

-

Control: Maintain internal temperature

.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 1–2 hours.

-

Checkpoint: HPLC or TLC should show complete consumption of the chloro-intermediate.[1]

-

-

Quenching: If reaction is complete, add water (100 mL) to the reaction mixture. The product often precipitates out as a solid.

-

Isolation:

-

Purification: Recrystallization from Ethanol/Water or Hexanes if necessary.

-

Result: Pale yellow crystalline solid. Melting Point: ~109–110°C.[7]

Process Workflow & Logic Map

Figure 2: Operational workflow emphasizing critical safety steps (Red) and product isolation (Green).

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Incomplete reaction or hydrolysis during quench.[1] | Ensure dry glassware. Quench slowly but ensure pH is adjusted to neutral/basic quickly to prevent acid-catalyzed hydrolysis back to starting material.[1] |

| Violent Exotherm (Step 1) | Fast addition of water to | Stop. Use crushed ice. Add reaction mass to ice, never water to reaction mass.[1] |

| Impurity: Hydroxy-SM (Step 2) | Moisture in MeOH or incomplete conversion.[1] | Use anhydrous MeOH. Ensure NaOMe is fresh. |

| Dark Product Color | Overheating during methoxylation.[1] | Keep Step 2 below 25°C. The nitro group makes the ring susceptible to degradation at high pH/Temp. |

References

-

Preparation method of 2-chloro-5-nitropyridine. Google Patents.[1] (Patent CN102040554A). Available at:

-

2-Methoxy-5-nitropyridine Substance Information. NIH PubChem.[1] (CAS 5446-92-4).[1][8][9] Available at: [Link][1]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

Sources

- 1. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 2. 2-Methoxy-5-nitropyridine|CAS 5446-92-4| Purity [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]

- 5. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 8. 5446-92-4|2-Methoxy-5-nitropyridine|BLD Pharm [bldpharm.com]

- 9. biosynth.com [biosynth.com]

5-Methoxy-2-nitropyridine as an intermediate for anti-infective APIs

Part 1: Introduction & Strategic Utility

5-Methoxy-2-nitropyridine (CAS: 5446-92-4) is a high-value heterocyclic intermediate characterized by a pyridine core substituted with an electron-withdrawing nitro group at the C2 position and an electron-donating methoxy group at the C5 position.

In the landscape of anti-infective drug discovery, particularly for antifungals (e.g., tetrazole pharmacophores) and antimalarials , this molecule serves as a critical "masked" nucleophile. The nitro group acts as a precursor to a primary amine (via reduction), while the methoxy group at C5 provides essential electronic modulation—enhancing the basicity of the pyridine nitrogen and improving the solubility profile of the final API compared to unsubstituted analogs.

Key Chemical Attributes:

-

Melting Point: 104–108 °C[4]

-

Electronic Character: The C5-methoxy group exerts a

(mesomeric) effect, stabilizing the ring against nucleophilic attack at C2 compared to 2-nitropyridine, but the C2-nitro group remains susceptible to reduction or displacement under forcing conditions.

Part 2: Critical Quality Attributes (CQA) & Impurity Management

When utilizing this compound for API synthesis, three specific impurity classes must be controlled.

| Impurity Type | Origin | Risk Factor | Control Strategy |

| Regioisomers | Synthesis byproduct (e.g., 2-methoxy-5-nitropyridine) | Altered binding affinity in final API. | H-NMR (Coupling Constants): Verify |

| Demethylated Phenol | Acidic hydrolysis during storage or reaction. | Forms reactive hydroxy-pyridine species (tautomerizes to pyridone). | Store under inert atmosphere (Ar/N₂). Maintain pH > 5 during workup. |

| Over-reduced Species | Piperidine derivatives during hydrogenation. | Loss of aromaticity; pharmacologically inactive. | Poisoned catalysts (e.g., sulfided Pd/C) or strict H₂ equivalent control. |

Part 3: Validated Protocol – Catalytic Hydrogenation to 5-Methoxy-2-pyridinamine

The primary utility of this compound in anti-infective synthesis is its conversion to 5-Methoxy-2-pyridinamine (CAS: 1008-63-5) . This amine is the nucleophilic scaffold used to construct amide or urea linkages in kinase inhibitors and antifungal agents.

Experimental Rationale

Direct reduction using iron/acid (Bechamp) is avoided in late-stage GMP synthesis due to iron residue contamination. Catalytic hydrogenation is the preferred method but requires optimization to prevent demethylation (cleavage of the ether bond).

Step-by-Step Methodology

Reagents:

-

Substrate: this compound (10.0 g, 64.9 mmol)

-

Catalyst: 5% Pd/C (50% water wet, 1.0 g, 10 wt% loading)

-

Solvent: Methanol (100 mL, HPLC Grade)

-

Hydrogen Source: H₂ gas (balloon or reactor at 3 bar)

Procedure:

-

Inerting: Charge a 250 mL hydrogenation flask with this compound and Methanol. Sparge with Nitrogen (N₂) for 15 minutes to remove dissolved oxygen (critical to prevent oxidative side-reactions).

-

Catalyst Addition: Carefully add the Pd/C catalyst under a gentle N₂ stream. Caution: Dry Pd/C is pyrophoric. Always use wet catalyst or add under inert gas.

-

Hydrogenation:

-

Low Pressure (Lab Scale): Purge the system with H₂ (x3). Attach a double-layered H₂ balloon. Stir vigorously at 25°C.

-

High Pressure (Scale-up): Pressurize autoclave to 3 bar (45 psi). Maintain temperature < 40°C.

-

-

Monitoring (Self-Validating Step):

-

Visual: The reaction mixture will transition from pale yellow (nitro) to colorless/light grey (amine).

-

TLC/HPLC: Monitor consumption of starting material (

in 1:1 EtOAc/Hexane) and appearance of the amine (

-

-

Workup:

-

Filter the mixture through a Celite pad to remove Pd/C. Rinse the pad with Methanol (2 x 20 mL).

-

Note: Do not let the catalyst cake dry out completely on the filter (fire hazard).

-

-

Isolation: Concentrate the filtrate in vacuo at 40°C.

-

Crystallization: Dissolve the residue in minimum hot Ethyl Acetate and add Hexane dropwise until turbid. Cool to 4°C to crystallize 5-Methoxy-2-pyridinamine.

-

Expected Yield: 85–92%

Characterization: ¹H NMR (DMSO-d₆)

Part 4: Process Visualization

Figure 1: Synthesis Workflow & Decision Tree

Caption: Workflow for the GMP-compliant reduction of this compound, including critical in-process controls (IPC).

Part 5: Advanced Application – Anti-Infective Pharmacophore Design

The 5-methoxy-2-aminopyridine scaffold is a bioisostere for the 4-methoxyaniline moiety found in many older drugs, offering improved metabolic stability (reduced quinone-imine formation).

Pathway: From Scaffold to Oteseconazole-Class Antifungals

While specific commercial routes for Oteseconazole (VT-1161) may utilize halogenated precursors, the amino-pyridine route allows for the construction of novel tetrazole-based antifungals via the following logic:

-

Scaffold Generation: Reduction of this compound (as per Part 3).

-

Sandmeyer-Type Transformation: Conversion of the amine to a hydrazine or direct coupling.

-

Tetrazole Construction: Reaction with triethyl orthoformate and sodium azide to build the tetrazole ring, a key feature in CYP51 inhibitors [1].

Figure 2: Pharmacophore Assembly Logic

Caption: Divergent synthesis pathways utilizing the 5-methoxy-2-aminopyridine scaffold for distinct therapeutic classes.

Part 6: Safety & Handling (SDS Summary)

-

Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[5][6][7] Irrit.).

-

Handling: Use a fume hood. The nitro compound is stable, but the reduction process involves hydrogen gas (flammable) and Pd/C (pyrophoric).

-

Storage: Store at room temperature in a dry, sealed container. Protect from strong oxidizers.[6][8]

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 53415082, this compound. Retrieved from [Link]

-

Thakare, R., et al. (2019). Oteseconazole: Fungal lanosterol 14alpha-demethylase (CYP51) inhibitor. Drugs of the Future, 44(11).[9] (Contextualizing the pyridine pharmacophore in modern antifungals).

-

Google Patents (CN105523995A). Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine.[10] Retrieved from (Demonstrates the industrial relevance of the amino-methoxy-pyridine scaffold).

Sources

- 1. 5446-92-4|2-Methoxy-5-nitropyridine|BLD Pharm [bldpharm.com]

- 2. This compound | CAS#:126739-64-8 | Chemsrc [chemsrc.com]

- 3. This compound | C6H6N2O3 | CID 53415082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methoxy-5-nitropyridine 97 5446-92-4 [sigmaaldrich.com]

- 5. angenechemical.com [angenechemical.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. fishersci.com [fishersci.com]

- 9. researchgate.net [researchgate.net]

- 10. CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: 5-Methoxy-2-nitropyridine Synthesis

The following technical guide is structured as a Tier 3 Support Knowledge Base for process chemists and researchers. It addresses the specific challenges of synthesizing 5-Methoxy-2-nitropyridine , a compound frequently confused with its isomer (2-methoxy-5-nitropyridine) but significantly harder to synthesize due to electronic deactivation rules.

Ticket ID: SYN-5M2N-OPT Status: Open Topic: Yield Optimization & Troubleshooting Audience: Senior Process Chemists, Medicinal Chemists

Executive Summary & Isomer Alert

Critical Warning: Before proceeding, verify your target structure.

-

Target: This compound (Methoxy at C5, Nitro at C2).[1][2]

-

Challenge: The nitro group at C2 does not activate the C5 position for Nucleophilic Aromatic Substitution (SnAr). Direct substitution (e.g., 2-nitro-5-chloropyridine + NaOMe) will fail or yield trace amounts.

-

-

Common Confusion: 2-Methoxy-5-nitropyridine (Methoxy at C2, Nitro at C5).

-

Ease: This is trivial to make via SnAr (2-chloro-5-nitropyridine + NaOMe) because the nitro group at C5 activates the C2 halogen.

-

The Solution: The high-yield route for This compound requires an Oxidation Strategy starting from the amine, rather than direct nitration or substitution.

Recommended Synthetic Workflow

Route: Oxidation of 2-Amino-5-methoxypyridine This pathway bypasses the regioselectivity issues of nitrating 3-methoxypyridine (which favors the wrong isomers) and the electronic prohibition of SnAr at C5.

Step 1: Precursor Qualification

-

Starting Material: 2-Amino-5-methoxypyridine (CAS: 10167-97-2).

-

Source: Commercially available or synthesized via Cu-catalyzed coupling of 2-amino-5-bromopyridine with NaOMe [1].

Step 2: The Oxidation Protocol (The "Yield Killer" Step)

The transformation of the amino group (

Optimized Protocol: Peroxymonosulfuric Acid (Caro’s Acid) Method

-

Preparation: Dissolve 2-amino-5-methoxypyridine in concentrated

at -

Oxidant Addition: Add

dropwise, maintaining internal temperature-

Why: High temperatures promote the formation of azoxy dimers (red impurities) and ether hydrolysis.

-

-

Reaction: Stir at

to -

Quench: Pour onto crushed ice. Neutralize carefully with

or -

Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate.

Troubleshooting Guide (FAQ Format)

Issue 1: "My yield is low (<20%) and I see a phenolic byproduct."

Diagnosis: Demethylation via Acid Hydrolysis.

The methoxy group is an ether. In hot or concentrated

-

Fix:

-

Temperature Control: Never exceed

during addition. -

Reagent Switch: If

is too harsh, switch to Oxone (Potassium peroxymonosulfate) in a buffered acetone/water solution. This is a milder oxidative method that preserves acid-sensitive ethers [2].

-

Issue 2: "The reaction mixture turned deep red/orange, and the product is impure."

Diagnosis: Azo/Azoxy Coupling.

Intermediate nitroso compounds (

-

Fix:

-

Excess Oxidant: Ensure a large excess of peroxide (5–10 equivalents) is present from the start or added efficiently to convert the amine to nitro quickly, minimizing the lifetime of the nitroso intermediate.

-

Concentration: Run the reaction more dilute to reduce intermolecular coupling probability.

-

Issue 3: "I am getting the wrong isomer (3-methoxy-2-nitropyridine)."

Diagnosis: Wrong Starting Route (Nitration). If you attempted to nitrate 3-methoxypyridine directly, electrophilic attack occurs primarily at C2 (ortho to OMe) or C6. However, the C2 position is electronically favored in many conditions, leading to the 3-methoxy-2-nitro isomer.

-

Fix: Abandon direct nitration. Switch to the Amino-to-Nitro Oxidation route described above.

Data & Logic Visualization

Comparison of Synthetic Strategies

| Parameter | Route A: Oxidation (Recommended) | Route B: Direct Nitration | Route C: SnAr Substitution |

| Starting Material | 2-Amino-5-methoxypyridine | 3-Methoxypyridine | 2-Nitro-5-halopyridine |

| Key Reagent | |||

| Primary Yield Killer | Demethylation / Azo formation | Poor Regioselectivity | Electronic Deactivation (Fails) |

| Typical Yield | 40–65% (Optimized) | <15% (Target Isomer) | <5% |

| Purity Profile | High (after extraction) | Complex mixture of isomers | Unreacted starting material |

Workflow Logic Diagram

Caption: Decision logic for optimizing the oxidation of 2-amino-5-methoxypyridine. Blue nodes indicate starting points, yellow processes, green success, and red failure modes.

References

-

Preparation of Aminopyridines : Wiley, R. H., & Hartman, J. L. (1951). 2-Amino-5-nitropyridine.[1][3][4] Journal of the American Chemical Society, 73(1), 494. Link (Foundational method for amino-to-nitro oxidation).

-

Oxone Oxidation Method : Webb, K. S., & Seneviratne, V. (1995). A mild, inexpensive and practical oxidation of aromatic amines to nitro compounds. Tetrahedron Letters, 36(14), 2377-2378. Link (Alternative mild condition).

- Regioselectivity in Pyridines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.

Sources

Technical Support Center: Optimizing Temperature Control in Pyridine Nitration

Topic: Temperature Control & Safety Optimization in Pyridine Nitration Role: Senior Application Scientist Status: Active | Version: 2.4

The "Pyridine Paradox": Thermodynamics vs. Kinetics

Why is this difficult?

Nitrating pyridine is fundamentally different from nitrating benzene.[1] The nitrogen atom in the pyridine ring is highly electronegative, pulling electron density away from the carbons. When you introduce the nitration media (Mixed Acid:

-

The Kinetic Barrier: The pyridinium ion is positively charged, creating a massive electrostatic repulsion against the incoming electrophile, the nitronium ion (

). This raises the activation energy significantly. -

The Thermal Requirement: To overcome this barrier, you typically need extreme temperatures (

for direct nitration) or activation strategies (N-Oxide route). -

The Safety Hazard: These high temperatures often exceed the decomposition onset temperature of the reagents and products, leading to a narrow operating window between "successful reaction" and "thermal runaway."

Critical Safety: The "Sleeping" Reaction

WARNING: The most common cause of explosion in pyridine nitration is the accumulation of unreacted reagents at low temperatures, followed by a rapid heating ramp.

If you dose

Visualization: The Thermal Runaway Loop

The following logic flow illustrates how "conservative" low-temperature dosing can paradoxically lead to catastrophic failure.

Figure 1: The mechanism of thermal runaway caused by reagent accumulation. MTSR = Maximum Temperature of Synthesis Reaction.[2]

Troubleshooting Matrix

Use this guide to diagnose specific experimental failures.

| Symptom | Probable Root Cause | Corrective Action |

| No Reaction / Low Yield | Protonation Deactivation: The ring is fully protonated (pyridinium) and repels | Switch to N-Oxide Route: Oxidize pyridine first. The N-oxide oxygen donates electron density back into the ring, lowering activation energy (See Protocol A). |

| Sudden Temp Spike | Dosing Rate > Reaction Rate: You are adding acid faster than it is being consumed. | Stop Dosing Immediately: Maximize jacket cooling. Do not restart dosing until the exotherm subsides. Verify the reaction is active (heat flow monitoring) before resuming. |

| Tar/Black Residue | Decomposition: Reaction temp exceeded stability limit of the nitro-product. | Reduce Residence Time: If using batch, quench immediately after completion. Consider Continuous Flow reactors to limit heat exposure time [1]. |

| Wrong Isomer (3-Nitro) | Direct Nitration: Direct nitration forces substitution at the 3-position (meta) due to nitrogen deactivation.[1] | Use N-Oxide for 4-Nitro: Nitration of Pyridine-N-Oxide heavily favors the 4-position (para) followed by the 2-position [2]. |

| Brown Fumes ( | Oxidative Decomposition: | Check Water Content: Ensure |

Validated Protocols

Protocol A: The N-Oxide Route (Recommended)

Best for: High yield, safety, and 4-nitro selectivity. Source Validation: Adapted from Katritzky et al. and standard organic practicums [3, 4].

The Workflow:

-

Preparation: In a 3-neck flask, heat Pyridine-N-Oxide (1 eq) to 60°C .

-

Acid Prep: Separately prepare the nitrating mixture (Fuming

+ Conc -

Controlled Addition: Add the acid mixture dropwise to the Pyridine-N-Oxide.

-

Note: The internal temperature may initially drop or stay stable. Do not be fooled.

-

-

Activation: Once addition is complete, ramp temperature to 125–130°C .

-

Quench: Cool to RT, then pour onto crushed ice. Neutralize with

to pH 7–8 to precipitate the product.[1]

Protocol B: Direct Nitration (High Hazard)

Best for: When N-Oxide is not an option and 3-nitro isomer is required.

The Workflow:

-

Extreme Conditions: Requires

/ -

Temperature: Reaction typically requires 300°C - 330°C [5].

-

Yield: Typically very low (<10%) due to decomposition.

-

Alternative: Use Dinitrogen Pentoxide (

) in liquid

Visualization: Reaction Energy Pathways

Why the N-Oxide route allows for safer, lower-temperature processing.

Figure 2: Kinetic comparison. The N-oxide pathway significantly lowers the activation energy (

FAQ: Expert Insights

Q: Why can't I just use standard nitration conditions (0°C)? A: At 0°C, pyridine is instantly protonated by the acid. The resulting pyridinium ion is electronically dead to electrophilic attack. You must add heat to overcome this deactivation. If you run at 0°C, you are simply mixing reagents that will detonate if you heat them up later in a closed system.

Q: How do I remove the N-oxide after nitration?

A: The N-oxide moiety is easily removed (deoxygenated) using Phosphorus Trichloride (

Q: What is the "Red Fume" warning?

A: If you see copious red fumes (

References

-

Optimization of Continuous Flow Nitration: Organic Process Research & Development, "Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration," 2020.[4] [Link]

-

Pyridine N-Oxide Reactivity: New Journal of Chemistry, "Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives," 2025. [Link]

-

Standard N-Oxide Protocol: OC-Praktikum, "Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide," University of Regensburg. [Link]

-

Meta-Nitration Challenges: Journal of Organic Chemistry, "Meta-Nitration of Pyridines and Quinolines," 2022. [Link]

-

Safety of Runaway Reactions: IChemE Symposium Series, "Runaway reaction hazards in processing organic nitrocompounds." [Link]

Sources

Methods for reducing nitroso byproducts in chemical reactions

Department: Process Chemistry & Formulation Support Status: Active | Updated: September 2024 Guidance Alignment

Executive Summary

Nitrosamine impurities, particularly Nitrosamine Drug Substance-Related Impurities (NDSRIs), represent a critical compliance risk in pharmaceutical development. Formation occurs via the reaction of vulnerable amines (secondary/tertiary) with nitrosating agents (nitrites,

This technical guide provides validated protocols for remediating nitrosamine formation in both API Synthesis and Drug Product Formulation , aligned with the FDA’s Control of Nitrosamine Impurities in Human Drugs (Rev. 2, Sept 2024).

Module 1: Diagnostic Triage (Troubleshooting Q&A)

Q1: We are detecting high levels of NDSRIs in our stability samples (T=6 months), but T=0 results were compliant. What is the root cause? A: This indicates formation within the solid-state formulation , not carryover from the API. The most probable cause is the interaction between trace nitrites in excipients (commonly Microcrystalline Cellulose, Lactose, or Crospovidone) and the API amine moiety.

-

Action: Screen excipients for nitrite content (<0.1 ppm recommended).

-

Remediation: Implement a "Scavenger System" (See Module 3) or switch to low-nitrite excipient grades.[2]

Q2: Our process uses Sodium Azide (

-

Action: Switch to Sulfamic Acid . It reacts rapidly with nitrous acid to form inert Nitrogen gas (

) and Sulfate, irreversibly destroying the nitrosating potential.

Q3: We see nitrosamines in our QC analysis, but process validation samples are clean. Is this a false positive? A: Likely, yes. "In-situ formation" during sample preparation is a common artifact. If your diluent is acidic and your sample contains trace nitrites, the heating/sonication step in QC can generate nitrosamines in the vial.

-

Action: Add sulfamic acid or ascorbic acid to the analytical diluent to quench reactions prior to injection.

Module 2: Synthetic Process Mitigation (API Focus)

Mechanism of Action & Intervention

To mitigate risk, you must break the "Nitrosation Triangle": Amine + Nitrosating Agent + Acid.

Figure 1: The Nitrosation Pathway. Red nodes indicate hazard sources; Green nodes indicate chemical intervention points.

Protocol: The Sulfamic Acid Quench

Application: Removal of residual nitrous acid/nitrites after diazotization or oxidation steps involving nitric acid.

Materials:

-

Sulfamic Acid (Solid or 10-20% aq. solution)

-

Starch-Iodide Paper (Endpoint detection)

Procedure:

-

Assessment: Measure the reaction mixture pH. Ensure pH < 2 (Sulfamic acid kinetics are fastest in acidic media).

-

Dosing: Calculate the theoretical excess of nitrite/nitric acid. Add 1.1 to 1.5 equivalents of Sulfamic Acid relative to the estimated residual nitrite.

-

Note: Unlike Urea, slight excess of Sulfamic Acid is benign and easily washed out as sulfate.

-

-

Reaction: Agitate at 20–25°C for 30–60 minutes.

-

Observation: Look for gas evolution (

).[3]

-

-

Verification: Spot an aliquot onto Starch-Iodide paper.

-

Blue/Black: Nitrite still present.[4] Add more Sulfamic Acid.

-

White/Colorless: Quench complete.

-

-

Workup: Proceed to neutralization/extraction. The byproduct is Sulfuric Acid/Sulfate, which is water-soluble.

Why this works:

Module 3: Formulation Mitigation (Drug Product)

When API modification is impossible, mitigation must occur in the drug product by adding "Scavengers" that compete with the amine for the nitrosating agent.

Comparative Data: Scavenger Efficacy

| Scavenger | Mechanism | Optimal pH | Pros | Cons |

| Ascorbic Acid (Vit C) | Redox (Reduces | 3.0 - 5.0 | Highly effective; GRAS listed. | Can cause Maillard browning; pH dependent. |

| Alpha-Tocopherol (Vit E) | Radical Scavenging | Neutral/Lipophilic | Good for lipid formulations. | Poor water solubility; harder to disperse. |

| Glycine / Histidine | Nucleophilic Attack | > 6.0 | Stable; minimal side reactions. | Slower kinetics than Ascorbic Acid. |

| Sodium Carbonate | pH Modification | > 7.0 | Prevents acid-catalyzed nitrosation. | High pH may degrade alkali-sensitive APIs. |

Protocol: Scavenger Screening Workflow

Application: Reducing NDSRI formation in solid oral dosage forms.

-

Baseline Measurement: Quantify nitrite levels in all excipients (Lactose, MCC, Magnesium Stearate).

-

Ratio Selection:

-

Start with a molar ratio of 1:1 to 2:1 (Scavenger : Amine Impurity potential) OR

-

1 wt% to 5 wt% of the total tablet weight if molar calculation is difficult.

-

-

Blending:

-

Critical Step: Pre-blend the scavenger with the high-nitrite excipient (e.g., MCC) before adding the API. This neutralizes nitrites at the source before they contact the API.

-

-

Stress Testing:

-

Incubate prototype tablets at accelerated conditions (40°C/75% RH) for 1 month.

-

Compare NDSRI levels against a control (no scavenger).

-

Module 4: Decision Logic for Troubleshooting

Use this logic flow to determine the correct Corrective and Preventive Action (CAPA).

Figure 2: Troubleshooting Decision Tree for Nitrosamine Impurities.

References

-

FDA. (2024).[5][6] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry (Revision 2). U.S. Food and Drug Administration.[5][6][7][8] [Link]

-

Gold Refining Forum (Technical Discussion). (2012). Chemical - Urea, its use in refining (Sulfamic Acid vs Urea Mechanism). [Link]

-

ACS. (2024). Strategy to Assess and Control Nitrosamine Formation in API during Storage. Organic Process Research & Development. [Link]

Sources

- 1. pharmaexcipients.com [pharmaexcipients.com]

- 2. FDA Workshop: Mitigation Strategies for Nitrosamine Drug Substance Related Impurities - Events / Workshops / Webinars - Nitrosamines Exchange [nitrosamines.usp.org]

- 3. goldrefiningforum.com [goldrefiningforum.com]

- 4. goldrefiningforum.com [goldrefiningforum.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Control of Nitrosamine Impurities in Human Drugs | FDA [fda.gov]

- 7. fda.gov [fda.gov]

- 8. Federal Register :: Control of Nitrosamine Impurities in Human Drugs; Guidance for Industry; Availability [federalregister.gov]